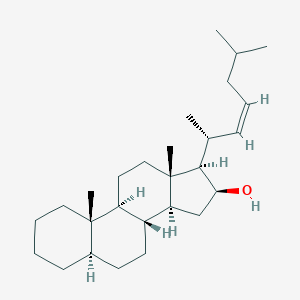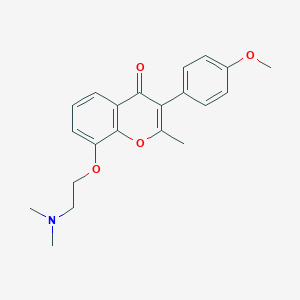
Isoflavone, 7-(2-(dimethylamino)ethoxy)-4'-methoxy-2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isoflavones are a class of natural compounds found in plants, particularly in soybeans. They have been studied extensively for their potential health benefits, including their ability to reduce the risk of certain diseases such as cancer and cardiovascular disease. One specific isoflavone, 7-(2-(dimethylamino)ethoxy)-4'-methoxy-2-methyl-, also known as DA-6, has been the subject of scientific research due to its potential use as a plant growth regulator and its potential to improve plant resistance to stress.
Mécanisme D'action
The mechanism of action of Isoflavone, 7-(2-(dimethylamino)ethoxy)-4'-methoxy-2-methyl- is not fully understood, but it is believed to act by regulating gene expression and signaling pathways in plants. It has been shown to activate certain enzymes and proteins involved in plant growth and stress response.
Effets Biochimiques Et Physiologiques
Isoflavone, 7-(2-(dimethylamino)ethoxy)-4'-methoxy-2-methyl- has been shown to have several biochemical and physiological effects on plants. It has been shown to increase photosynthesis and chlorophyll content, as well as improve the activity of certain enzymes involved in plant growth and stress response. It has also been shown to increase the accumulation of certain secondary metabolites in plants.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Isoflavone, 7-(2-(dimethylamino)ethoxy)-4'-methoxy-2-methyl- in lab experiments is its ability to enhance plant growth and stress resistance, which can improve the reliability and reproducibility of experiments. However, one limitation is that it may not be suitable for all plant species and may have different effects depending on the experimental conditions.
Orientations Futures
There are several future directions for research on Isoflavone, 7-(2-(dimethylamino)ethoxy)-4'-methoxy-2-methyl-. One area of interest is its potential use in the treatment of certain diseases, such as cancer. Another area of interest is its potential use in improving plant resistance to environmental stress, such as drought and salinity. Further research is needed to fully understand the mechanism of action of Isoflavone, 7-(2-(dimethylamino)ethoxy)-4'-methoxy-2-methyl- and its potential applications in various fields.
Méthodes De Synthèse
The synthesis of Isoflavone, 7-(2-(dimethylamino)ethoxy)-4'-methoxy-2-methyl- involves several steps, including the reaction of 4-methoxy-2-methylphenol with 2-dimethylaminoethyl chloride to form the intermediate compound 7-(2-(dimethylamino)ethoxy)-4'-methoxy-2-methylphenol. This intermediate is then reacted with sodium hydroxide to form the final product, 7-(2-(dimethylamino)ethoxy)-4'-methoxy-2-methyl-isoflavone.
Applications De Recherche Scientifique
Isoflavone, 7-(2-(dimethylamino)ethoxy)-4'-methoxy-2-methyl- has been studied extensively for its potential use as a plant growth regulator. It has been shown to improve plant growth and yield, as well as enhance plant resistance to stress, such as drought and salt stress. In addition to its use in agriculture, Isoflavone, 7-(2-(dimethylamino)ethoxy)-4'-methoxy-2-methyl- has also been studied for its potential use in the treatment of certain diseases, such as cancer.
Propriétés
Numéro CAS |
13004-41-6 |
|---|---|
Nom du produit |
Isoflavone, 7-(2-(dimethylamino)ethoxy)-4'-methoxy-2-methyl- |
Formule moléculaire |
C21H23NO4 |
Poids moléculaire |
353.4 g/mol |
Nom IUPAC |
8-[2-(dimethylamino)ethoxy]-3-(4-methoxyphenyl)-2-methylchromen-4-one |
InChI |
InChI=1S/C21H23NO4/c1-14-19(15-8-10-16(24-4)11-9-15)20(23)17-6-5-7-18(21(17)26-14)25-13-12-22(2)3/h5-11H,12-13H2,1-4H3 |
Clé InChI |
LPZXQSDBCDRHEO-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)C2=C(O1)C(=CC=C2)OCCN(C)C)C3=CC=C(C=C3)OC |
SMILES canonique |
CC1=C(C(=O)C2=C(O1)C(=CC=C2)OCCN(C)C)C3=CC=C(C=C3)OC |
Autres numéros CAS |
13004-41-6 |
Synonymes |
7-(2-Dimethylaminoethoxy)-4'-methoxy-2-methylisoflavone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



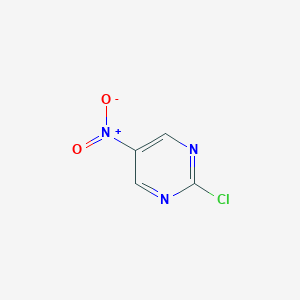
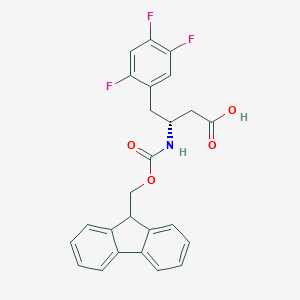
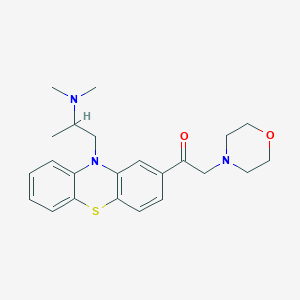
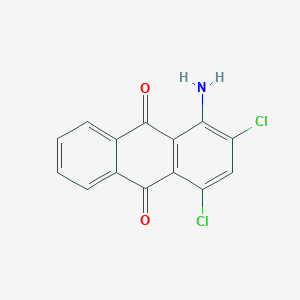
![9-Phosphabicyclo[3.3.1]nonane](/img/structure/B88094.png)
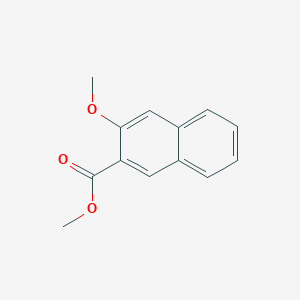
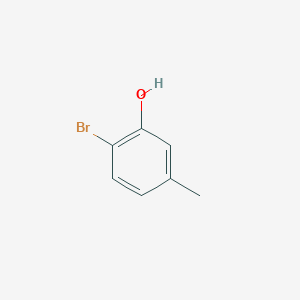
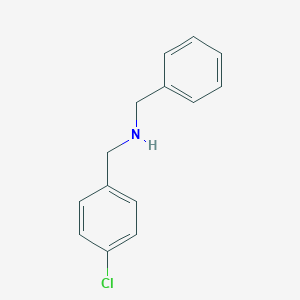
![[(2R,3R,4S)-3,4,5-tribenzoyloxy-3,4-dihydro-2H-pyran-2-yl]methyl benzoate](/img/structure/B88114.png)
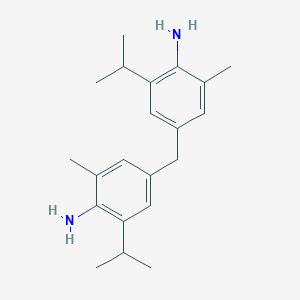
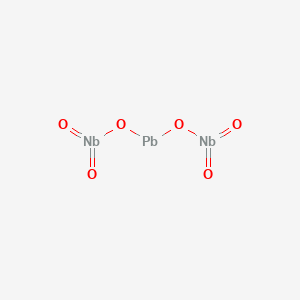
![8-Methylthieno[2,3-g][1,3]benzothiazol-2-amine](/img/structure/B88125.png)
